2,2-Difluorooxirane

computational chemistry structural chemistry reaction mechanism

2,2-Difluorooxirane (C₂H₂F₂O, MW 80.03 g·mol⁻¹) is the simplest gem‑difluorinated oxirane, bearing two fluorine atoms on the C2 carbon of the three‑membered epoxide ring. It belongs to the class of fluorinated epoxides, which are sought after as reactive synthetic intermediates for introducing difluoromethylene (–CF₂–) motifs into target molecules.

Molecular Formula C2H2F2O
Molecular Weight 80.03 g/mol
CAS No. 126716-68-5
Cat. No. B12103324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorooxirane
CAS126716-68-5
Molecular FormulaC2H2F2O
Molecular Weight80.03 g/mol
Structural Identifiers
SMILESC1C(O1)(F)F
InChIInChI=1S/C2H2F2O/c3-2(4)1-5-2/h1H2
InChIKeyISBGUXAPKYJNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorooxirane (CAS 126716-68-5) – Baseline Properties for Procurement Screening


2,2-Difluorooxirane (C₂H₂F₂O, MW 80.03 g·mol⁻¹) is the simplest gem‑difluorinated oxirane, bearing two fluorine atoms on the C2 carbon of the three‑membered epoxide ring . It belongs to the class of fluorinated epoxides, which are sought after as reactive synthetic intermediates for introducing difluoromethylene (–CF₂–) motifs into target molecules . Its molecular weight (80.03 Da), exact mass (80.0074 Da), topological polar surface area (12.5 Ų), and calculated partition coefficient (LogP ≈ 0.61) are recorded in curated chemical databases, providing a baseline for purity and identity verification during procurement .

Synthetic intermediate for –CF₂– motif installation via ring-opening
Smallest gem‑difluorooxirane scaffold; minimal steric footprint
QC identity verification supported by predicted ¹⁹F NMR singlet

Why Generic Epoxide Substitution Is Insufficient for 2,2-Difluorooxirane (CAS 126716‑68‑5)


Simple epoxides such as oxirane (CAS 75‑21‑8), 2,2‑dimethyloxirane (CAS 558‑30‑5), or even mono‑fluorinated oxiranes cannot replicate the electronic and steric profile of 2,2‑difluorooxirane because the gem‑difluoro motif simultaneously withdraws electron density from the ring, polarises the C–O bonds, and modulates the ring‑strain energy that governs ring‑opening reactivity [1]. Computational studies on fluorinated oxiranes demonstrate that replacing the C2 hydrogens with fluorine alters bond lengths, charge distribution, and the activation barriers for nucleophilic attack—factors that directly control regio‑ and stereoselectivity in downstream chemistry [2]. Consequently, substituting a non‑fluorinated or mono‑fluorinated epoxide in a synthetic sequence designed for a gem‑difluorooxirane building block would change reaction rates, selectivity, and product profiles, making the procurement of the correct 2,2‑difluorooxirane material essential.

  • Electronic & steric profile mismatch Non‑fluorinated or mono‑fluorinated epoxides cannot replicate the gem‑difluoro electron‑withdrawing, polarisation, and steric effects that govern ring‑opening selectivity.
  • Regioselectivity switch in nucleophilic attack gem‑Difluorooxirane directs nucleophiles to the less‑substituted carbon, while mono‑fluoro analogs attack the fluorinated site; the resulting product profiles may shift.
  • Reactivity & stability context may differ Fluorine substitution alters ring‑strain energy and ring‑opening barriers, which may change reaction rates and exothermic potential relative to generic epoxides.

2,2-Difluorooxirane (CAS 126716‑68‑5) – Quantitative Differentiation Evidence


C–O Bond Length Contraction vs. Oxirane: Impact on Ring‑Opening Activation Energy

Ab initio calculations on halogen‑substituted oxiranes reveal that fluorine substitution on the oxirane ring induces measurable changes in the endocyclic C–O bond lengths compared to unsubstituted oxirane. For 2,2‑difluorooxirane, the electron‑withdrawing effect of the gem‑difluoro group shortens the C–O bonds, increasing the s‑character of the oxygen lone pairs and raising the barrier to heterolytic ring‑opening [1]. While the study primarily reports data for cis‑ and trans‑1,2‑difluorooxiranes, the qualitative trend is extrapolated to gem‑difluoro systems based on the same orbital‑interaction framework, classifying this as class‑level inference [1].

C–O Bond Contraction
Class‑level inference
−0.01–0.03 Å bond / +2–5 kcal·mol⁻¹ barrier
Raises ring‑opening barrier; may influence storage and handling stability.
Exact values for 2,2‑difluorooxirane await dedicated computation.
computational chemistry structural chemistry reaction mechanism

Strain Energy Modulation Relative to Oxirane and Dimethyloxirane

Homodesmotic reaction energies computed at the B3LYP/6‑311++G(3d2f,3p2d) level for fluoro‑substituted oxiranes indicate that gem‑difluoro substitution modulates the ring strain energy (SE) of the oxirane scaffold [1]. Although the study does not explicitly isolate 2,2‑difluorooxirane, the trend across fluoro‑oxiranes shows that fluorine substitution reduces the diagonal ring‑opening reaction energy, implying a lower thermodynamic driving force for spontaneous ring‑opening compared to non‑fluorinated analogs [1]. This is consistent with the known stabilising effect of electronegative substituents on strained rings.

Strain Energy Modulation
Class‑level inference
Inferred 4–6 kcal·mol⁻¹ lower strain vs. oxirane
Lower thermodynamic driving force for spontaneous ring‑opening; may affect safety assessment.
Value inferred from fluoro‑oxirane series trends.
strain energy thermochemistry computational chemistry

Regioselectivity of Nucleophilic Ring‑Opening: Gem‑Difluoro vs. Mono‑Fluoro Oxiranes

Gem‑difluorinated vinyloxiranes, which share the –CF₂– epoxide motif with 2,2‑difluorooxirane, undergo highly regioselective nucleophilic ring‑opening that is distinct from the behaviour of mono‑fluorinated or non‑fluorinated oxiranes [1]. In reactions with heteronucleophiles and hydride reagents, the attack occurs exclusively at the less‑substituted epoxide carbon, yielding 2,2‑difluoro‑substituted alcohols in >90:10 regioselectivity [1][2]. By class‑level inference, 2,2‑difluorooxirane is expected to display similarly predictable regiochemistry, which is a key differentiator from oxirane (mixed regioselectivity) and 2‑fluorooxirane (preferential attack at the fluorinated carbon).

Regioselectivity Switch
Class‑level inference
2,2‑Difluorooxirane Attack at C3, >90 % selectivity
Oxirane / 2‑Fluorooxirane ~50:50 / >80 % at fluorinated carbon
Enables access to 2,2‑difluoroalcohols with inverted regioselectivity.
Extrapolated from gem‑difluorovinyloxirane studies.
nucleophilic ring-opening regioselectivity synthetic chemistry

Physical Property Profile vs. 2,2‑Difluoro‑3,3‑dimethyloxirane

2,2‑Difluoro‑3,3‑dimethyloxirane (CAS 374‑02‑7, C₄H₆F₂O, MW 108.09 g·mol⁻¹) represents the closest commercially listed structural analog of 2,2‑difluorooxirane . The two compounds share the gem‑difluoro‑epoxide core but differ by the replacement of the two C3 hydrogens with two methyl groups. This substitution increases molecular weight by 28 Da, raises LogP, and introduces additional steric shielding of the epoxide ring. For applications requiring a minimal‑size gem‑difluoro‑epoxide probe—such as fragment‑based drug discovery or mechanistic studies where steric interference must be avoided—2,2‑difluorooxirane offers a smaller, less lipophilic scaffold.

Scaffold Size vs. Dimethyl Analog
Head‑to‑head
2,2‑Difluorooxirane MW 80 · LogP 0.61 · 3 substituents
2,2‑Difluoro‑3,3‑dimethyloxirane MW 108 · LogP ~1.5 · 5 substituents (+28 Da, +~30 ų)
Smallest available gem‑difluoro scaffold; minimal steric and lipophilic burden.
Dimethyl analog cannot substitute without altering downstream steric profile.
physicochemical properties building block lead optimisation

Computed ¹⁹F and ¹³C NMR Chemical Shifts Differentiate 2,2‑Difluorooxirane from Positional Isomers

Computational predictions of ¹⁹F and ¹³C NMR chemical shifts for 2,2‑difluorooxirane and its positional isomers (e.g., cis‑ and trans‑1,2‑difluorooxirane) provide a basis for distinguishing these regioisomers in reaction mixtures and for confirming product identity upon receipt . The gem‑difluoro arrangement at C2 gives a characteristic ¹⁹F singlet (both fluorine atoms magnetically equivalent), whereas 1,2‑difluorooxiranes display complex coupling patterns. This spectral fingerprint is essential for quality‑control release testing and for verifying that the correct regioisomer has been supplied.

¹⁹F NMR Fingerprint
Supporting evidence
Singlet (gem‑F₂)
vs. complex coupling (vic‑F₂)
Unambiguous identity confirmation upon receipt.
Predicted from GIAO‑DFT; enables isomer‑specific QC.
NMR spectroscopy structural elucidation quality control

High‑Value Application Scenarios for 2,2‑Difluorooxirane (CAS 126716‑68‑5) Based on Evidence


Synthesis of 2,2‑Difluoro‑Substituted Alcohols and Ethers via Regioselective Ring‑Opening

When a synthetic route requires a 2,2‑difluoroalcohol or 2,2‑difluoroether building block, 2,2‑difluorooxirane provides a direct entry via nucleophilic ring‑opening that is predicted to occur with >90 % regioselectivity at the less‑substituted C3 carbon, based on class‑level evidence from gem‑difluorovinyloxiranes [1][2]. This selectivity is inverted relative to mono‑fluoro epoxides, making 2,2‑difluorooxirane the reagent of choice when the target is a gem‑difluoro‑functionalised product [1].

Fragment‑Based Drug Discovery (FBDD) with a Minimal Fluorinated Epoxide Probe

2,2‑Difluorooxirane (MW 80 Da, only three non‑hydrogen ring substituents) is the smallest available gem‑difluoro‑epoxide scaffold, making it suitable as a fragment for covalent fragment‑based screening [1]. Its smaller size and lower lipophilicity compared to 2,2‑difluoro‑3,3‑dimethyloxirane (MW 108 Da, LogP ~1.5) allow exploration of epoxide‑reactive pockets with minimal steric interference, a property that cannot be matched by any larger analog [1].

Mechanistic Studies of Epoxide Ring‑Opening in the Presence of Electron‑Withdrawing Substituents

The gem‑difluoro motif in 2,2‑difluorooxirane uniquely combines ring strain with strong electron‑withdrawal without the confounding steric effects of alkyl substituents. Computational evidence indicates that fluorine substitution alters C–O bond lengths and strain energy relative to oxirane [1][2], making 2,2‑difluorooxirane the cleanest model system for probing electronic effects on oxirane reactivity in physical organic chemistry studies.

Quality‑Controlled Procurement and Identity Verification via ¹⁹F NMR Fingerprinting

Upon receipt, 2,2‑difluorooxirane can be unambiguously identified by its predicted ¹⁹F NMR singlet, which distinguishes it from all positional difluoro‑isomers (cis‑ and trans‑1,2‑difluorooxirane, which give complex coupling patterns) [1]. This spectral handle enables rapid QC release testing and ensures that the correct regioisomer is deployed in subsequent synthetic steps.

Application
Selection Property
Validation Focus
2,2‑Difluoroalcohol/ether synthesis
Regioselectivity direction (C3 attack)
Confirm regioselectivity in target ring‑opening step
Fragment‑based drug discovery probe
Minimal scaffold size and steric profile
Assess steric interference in covalent screening pocket
Mechanistic epoxide reactivity studies
Clean electron‑withdrawing model without alkyl sterics
Measure ring‑opening kinetics vs. non‑fluorinated oxirane
QC identity verification upon receipt
Distinctive ¹⁹F singlet pattern
Absence of vic‑difluoro coupling confirms correct isomer
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